molecular formula C17H15N3O2S B2727010 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251634-73-7

1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2727010
CAS RN: 1251634-73-7
M. Wt: 325.39
InChI Key: MXRAPNKDAMEQFO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups, including a phenyl group, an oxadiazole ring, an azetidine ring, and a thiophene ring . The presence of these groups suggests that this compound could have a wide range of potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and the arrangement of its functional groups . The oxadiazole ring, in particular, is a five-membered ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups . For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the oxadiazole ring might contribute to its stability and reactivity .

Scientific Research Applications

Design and Synthesis for Inhibitory Activities

Compounds similar to 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone have been synthesized and studied for their potential as inhibitors of various biological targets. For instance, novel derivatives have been designed as inhibitors of HIV-1 replication, demonstrating promising activity against the virus without significant cytotoxicity, highlighting the potential of such compounds in antiviral therapy (Che et al., 2015).

Antimicrobial Activity

The antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides, including structures akin to the compound , has shown significant activity against bacterial and fungal strains. These findings suggest the utility of such compounds in developing new antimicrobial agents, especially for targeting drug-resistant strains (Fuloria et al., 2009).

Antifungal and Antibacterial Agents

Synthesis of 1-(5'-substituted phenyl-1',3',4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones has been reported with significant antibacterial and antifungal activities. These studies contribute to understanding the structure-activity relationships necessary for enhancing antimicrobial efficacy, offering a pathway for developing potent antimicrobial drugs (Giri et al., 1988).

Anti-Breast Cancer Agents

Research into the synthesis of thiazolyl(hydrazonoethyl)thiazoles for potential anti-breast cancer activity has utilized a similar structural motif, demonstrating the versatility of this chemical framework in targeting various diseases, including cancer. This highlights the compound's potential as a scaffold for developing novel anticancer therapies (Mahmoud et al., 2021).

Molecular Properties and Anti-staphylococcal Activity

The study of N-acylhydrazones and new 1,3,4-oxadiazole derivatives for their anti-staphylococcal activity has shown strong activity against several strains of Staphylococcus aureus. These findings not only underline the potential of such compounds in treating bacterial infections but also provide a foundation for the development of new drugs with improved pharmacokinetic profiles (de Oliveira et al., 2012).

Future Directions

The future research directions for this compound could include exploring its potential applications in medicinal chemistry, studying its reactivity under various conditions, and developing more efficient synthetic routes .

properties

IUPAC Name

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15(9-14-7-4-8-23-14)20-10-13(11-20)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRAPNKDAMEQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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